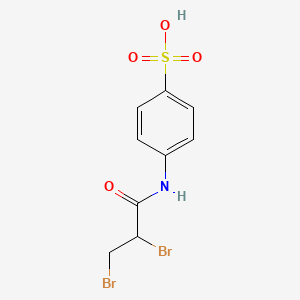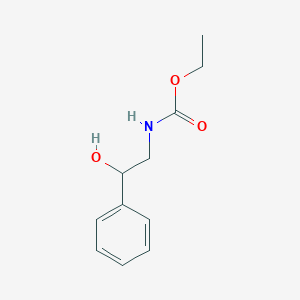![molecular formula C9H14O B14313202 Bicyclo[4.1.0]heptan-2-one, 1,3-dimethyl- CAS No. 113282-70-5](/img/structure/B14313202.png)
Bicyclo[4.1.0]heptan-2-one, 1,3-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bicyclo[4.1.0]heptan-2-one, 1,3-dimethyl- is a bicyclic ketone with a unique structure that makes it an interesting subject for chemical research. This compound is characterized by its rigid bicyclic framework, which can influence its reactivity and interactions with other molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.1.0]heptan-2-one, 1,3-dimethyl- typically involves cycloaddition reactions. One common method is the Diels-Alder reaction, where a cyclohexa-2,4-diene reacts with a dienophile to form the bicyclic structure . The reaction conditions often include the use of a solvent like benzene and irradiation with a high-pressure mercury lamp to facilitate the reaction .
Industrial Production Methods
化学反应分析
Types of Reactions
Bicyclo[4.1.0]heptan-2-one, 1,3-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation reactions can occur using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学研究应用
Bicyclo[4.1.0]heptan-2-one, 1,3-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of Bicyclo[4.1.0]heptan-2-one, 1,3-dimethyl- involves its interaction with molecular targets through its rigid bicyclic structure. This structure can influence the compound’s binding affinity and specificity for certain enzymes or receptors, affecting various biochemical pathways .
相似化合物的比较
Similar Compounds
- Bicyclo[4.1.0]heptan-2-one, 3,7,7-trimethyl-
- Bicyclo[3.1.1]heptan-2-one, 6,6-dimethyl-
- Bicyclo[3.1.1]heptan-3-ol, 6,6-dimethyl-2-methylene-
Uniqueness
Bicyclo[4.1.0]heptan-2-one, 1,3-dimethyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and interactions compared to other similar bicyclic compounds.
属性
CAS 编号 |
113282-70-5 |
|---|---|
分子式 |
C9H14O |
分子量 |
138.21 g/mol |
IUPAC 名称 |
1,3-dimethylbicyclo[4.1.0]heptan-2-one |
InChI |
InChI=1S/C9H14O/c1-6-3-4-7-5-9(7,2)8(6)10/h6-7H,3-5H2,1-2H3 |
InChI 键 |
WSELLTNZXPRTLH-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC2CC2(C1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-[(phenylselanyl)methyl]but-2-enoate](/img/structure/B14313124.png)
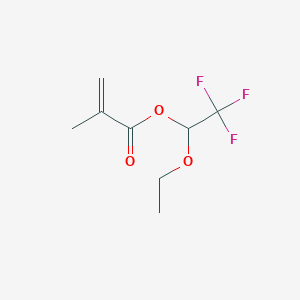
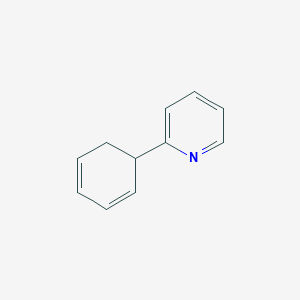
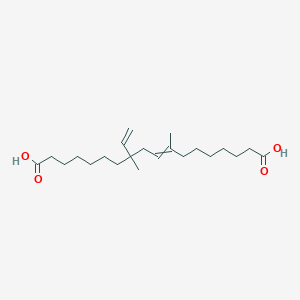
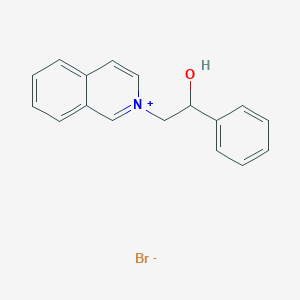

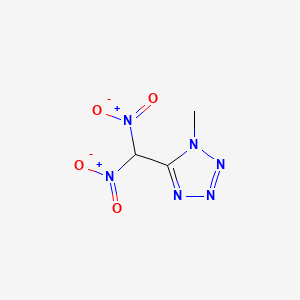
![7-Azabicyclo[4.1.0]heptane, 7-(4-bromobenzoyl)-](/img/structure/B14313169.png)
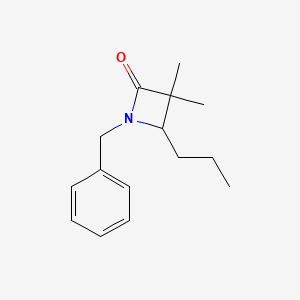
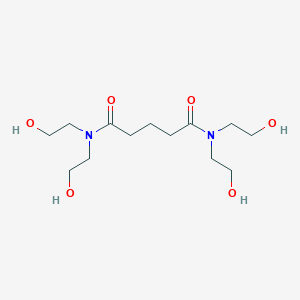
silane](/img/structure/B14313179.png)
